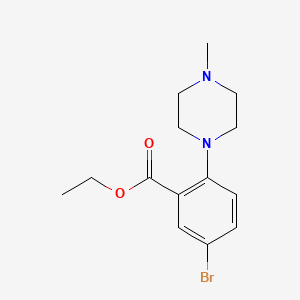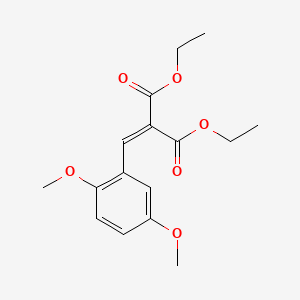
3-O-Acetyldammarenediol-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Acetyldammarenediol-II is a triterpenoid compound derived from dammarenediol-II. It is a precursor to various biologically active dammarane-type tetracyclic ginsenosides, which are significant due to their pharmacological properties. These ginsenosides are primarily found in Panax ginseng and have potential effects on the central nervous, cardiovascular, endocrine, and immune systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of 3-O-Acetyldammarenediol-II involves the cyclization of 2,3-oxidosqualene to dammarenediol-II, catalyzed by dammarenediol-II synthase. This process can be achieved through heterologous expression in microbial systems such as Escherichia coli. The synthetic biology approach involves co-expression of squalene synthase, squalene epoxidase, and NADPH-cytochrome P450 reductase from various sources .
Industrial Production Methods
Industrial production of this compound can be optimized using microbial cell factories. For instance, the use of transgenic tobacco cell suspension cultures overexpressing dammarenediol-II synthase has been explored. This method allows for the sustainable production of the compound with high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Acetyldammarenediol-II undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of ginsenosides and other bioactive compounds .
Applications De Recherche Scientifique
3-O-Acetyldammarenediol-II has numerous scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex triterpenoid compounds.
Biology: It is used to study the biosynthesis pathways of ginsenosides and their biological activities.
Medicine: It has potential therapeutic applications due to its role in the synthesis of ginsenosides, which exhibit anti-inflammatory, anti-cancer, and immune-modulating properties.
Industry: It is used in the production of natural products and pharmaceuticals through microbial fermentation and synthetic biology techniques
Mécanisme D'action
The mechanism of action of 3-O-Acetyldammarenediol-II involves its conversion to various ginsenosides, which then exert their effects on molecular targets and pathways. These ginsenosides interact with receptors and enzymes in the body, modulating signaling pathways related to inflammation, cell proliferation, and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dammarenediol-II: The precursor to 3-O-Acetyldammarenediol-II, involved in the biosynthesis of ginsenosides.
Protopanaxadiol: Another triterpenoid compound found in ginseng, with similar pharmacological properties.
Protopanaxatriol: A related compound that also serves as a precursor to various ginsenosides.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of dammarane-type tetracyclic ginsenosides. Its acetylation at the 3-O position distinguishes it from other similar compounds and contributes to its specific biological activities .
Propriétés
Numéro CAS |
22558-20-9 |
|---|---|
Formule moléculaire |
C32H54O3 |
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O3/c1-21(2)11-10-17-32(9,34)26-15-20-30(7)24-12-13-25-28(4,5)27(35-22(3)33)16-18-29(25,6)23(24)14-19-31(26,30)8/h11,23-27,34H,10,12-20H2,1-9H3/t23-,24+,25?,26-,27-,29+,30+,31-,32-/m0/s1 |
Clé InChI |
WPBWAQJFGPOSHJ-YCFUGUDKSA-N |
SMILES isomérique |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1(CCC3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



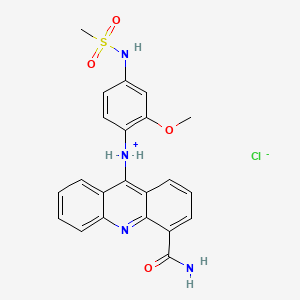
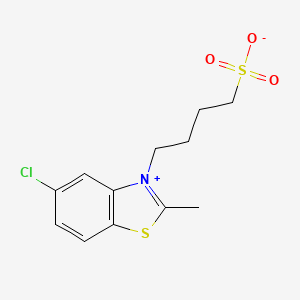
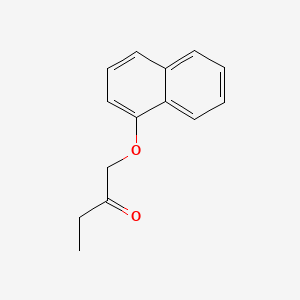
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

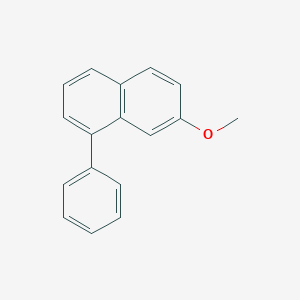
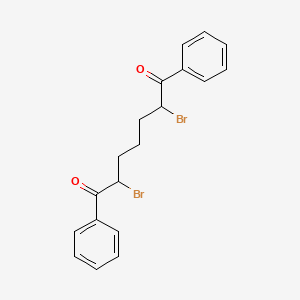


![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
